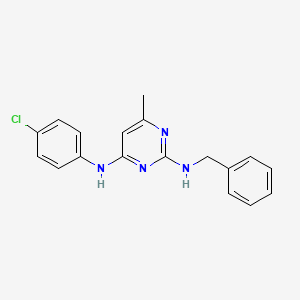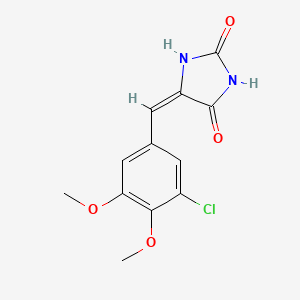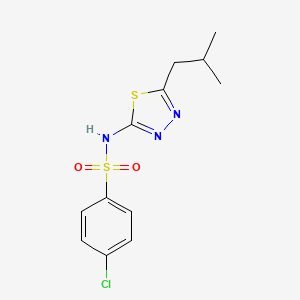![molecular formula C21H24N2O5S B5516604 (3aR*,6S*)-7-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5516604.png)
(3aR*,6S*)-7-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step chemical processes that incorporate the formation of key intermediate structures. For example, the synthesis of tricyclic imides demonstrates intricate steps involving intermolecular hydrogen-bonding interactions, which could be relevant for the synthesis of the compound (Mitchell et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized through crystallographic analysis, revealing the presence of one and two molecules in the asymmetric unit, respectively, for tricyclic imides similar to the target compound. Such structural details are crucial for understanding the reactivity and chemical behavior of the molecule (Mitchell et al., 2013).
Chemical Reactions and Properties
The compound's reactivity can be inferred from studies on similar molecules, where halogen substituents play a significant role in the formation of intermolecular halogen bonds, contributing to the supramolecular architecture of the molecule. This suggests that the compound may exhibit unique reactivity patterns based on its substituents and structural configuration (Gurbanov et al., 2021).
Wissenschaftliche Forschungsanwendungen
Thiol-Michael Coupling and Polymerization
Liu, Burford, and Lowe (2014) explored the synthesis of functional acrylic exo-7-oxanorbornene species and their application in creating dendronized thioether adducts via thiol-Michael coupling chemistry. These adducts were further polymerized to produce novel functional dendronized (co)polymers, showcasing the molecule's potential in advanced polymer science (Liu, Burford, & Lowe, 2014).
Halogen Bonding in Isoindolones
Gurbanov et al. (2021) synthesized a series of dibromohexahydro-3a,6-epoxyisoindol-1(4H)-ones and investigated their halogen bonding. The study found significant halogen bonding contributions to the formation of supramolecular architectures, indicating the molecule's utility in studying intermolecular interactions and crystal engineering (Gurbanov et al., 2021).
Oxidation Products of Antioxidants
Rapta et al. (2009) conducted electrochemical and spectroscopic studies on aromatic secondary amines similar to the molecule . Their research aimed at understanding the oxidation mechanisms and the formation of reactive species, which is crucial for developing new antioxidants and studying oxidative stress in biological systems (Rapta et al., 2009).
Synthesis of Pyrido[2,1-b][1,3,5]thiadiazine Library
Dotsenko et al. (2014) described the synthesis of a large library of pyrido[2,1-b][1,3,5]thiadiazin-9-carbonitriles via an uncatalyzed Mannich-type reaction, demonstrating the molecule's potential in creating diverse chemical libraries for screening in various biological and chemical studies (Dotsenko et al., 2014).
Enzymatic Hydrolysis of Epoxytetrahydrofurans
Barili, Berti, and Mastrorilli (1993) investigated the hydrolysis of epoxytetrahydrofuran compounds by rabbit liver microsomal epoxide hydrolase, providing insights into enzyme substrate specificity and the potential for synthesizing enantiomerically pure compounds from racemic mixtures (Barili, Berti, & Mastrorilli, 1993).
Eigenschaften
IUPAC Name |
(1R,7S)-6-(1,1-dioxo-1,4-thiazinane-4-carbonyl)-3-[(3-methylphenyl)methyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-14-3-2-4-15(11-14)12-23-13-21-6-5-16(28-21)17(18(21)20(23)25)19(24)22-7-9-29(26,27)10-8-22/h2-6,11,16-18H,7-10,12-13H2,1H3/t16-,17?,18?,21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXUZIRIXWNEKF-RJPLPAITSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CC34C=CC(O3)C(C4C2=O)C(=O)N5CCS(=O)(=O)CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C[C@]34C=C[C@H](O3)C(C4C2=O)C(=O)N5CCS(=O)(=O)CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5516533.png)
![ethyl [2,2,2-trifluoro-1-[(5-methyl-3-isoxazolyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5516537.png)
![2-(1H-benzimidazol-2-ylthio)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5516548.png)
![2-[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5516554.png)

![(1S*,5R*)-3-(2-quinoxalinyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5516568.png)
![N-cyclohexyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5516574.png)
![2-{[(2-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B5516582.png)

![2-methyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5516593.png)
![N-(2-methoxyphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B5516598.png)


![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5516619.png)